![molecular formula C21H23N3O2 B4067591 2-methoxy-6-[4-(3-methyl-1-piperidinyl)-2-quinazolinyl]phenol](/img/structure/B4067591.png)
2-methoxy-6-[4-(3-methyl-1-piperidinyl)-2-quinazolinyl]phenol
Vue d'ensemble
Description
2-methoxy-6-[4-(3-methyl-1-piperidinyl)-2-quinazolinyl]phenol, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential applications in cancer therapy and other diseases related to EGFR signaling.
Mécanisme D'action
2-methoxy-6-[4-(3-methyl-1-piperidinyl)-2-quinazolinyl]phenol acts by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and downstream signaling pathways. This leads to a decrease in cell proliferation and an increase in apoptosis, ultimately resulting in tumor growth inhibition.
Biochemical and physiological effects:
In addition to its anti-cancer effects, 2-methoxy-6-[4-(3-methyl-1-piperidinyl)-2-quinazolinyl]phenol has also been shown to have other biochemical and physiological effects. For example, it has been reported to inhibit the proliferation of vascular smooth muscle cells and to reduce the severity of ischemic brain injury in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-6-[4-(3-methyl-1-piperidinyl)-2-quinazolinyl]phenol is a valuable tool for studying EGFR signaling in vitro and in vivo. Its high selectivity for EGFR makes it a useful probe for dissecting the specific roles of EGFR in various cellular processes. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of other EGFR inhibitors or combination therapies.
Orientations Futures
Future research on 2-methoxy-6-[4-(3-methyl-1-piperidinyl)-2-quinazolinyl]phenol could focus on its potential applications in combination therapies with other anti-cancer agents or immunotherapies. It could also be investigated for its potential use in other diseases related to EGFR signaling, such as inflammatory bowel disease or psoriasis. Additionally, further studies could be conducted to better understand the mechanisms underlying its non-cancer effects and to explore its potential as a therapeutic agent in these contexts.
Applications De Recherche Scientifique
2-methoxy-6-[4-(3-methyl-1-piperidinyl)-2-quinazolinyl]phenol has been widely used in scientific research to study the role of EGFR in various cellular processes, including cell proliferation, differentiation, and survival. It has also been investigated as a potential therapeutic agent for EGFR-driven cancers, such as non-small cell lung cancer, breast cancer, and head and neck cancer.
Propriétés
IUPAC Name |
2-methoxy-6-[4-(3-methylpiperidin-1-yl)quinazolin-2-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-7-6-12-24(13-14)21-15-8-3-4-10-17(15)22-20(23-21)16-9-5-11-18(26-2)19(16)25/h3-5,8-11,14,25H,6-7,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGLKAPEKDFRMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=NC3=CC=CC=C32)C4=C(C(=CC=C4)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-[4-(3-methylpiperidin-1-yl)quinazolin-2-yl]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.